6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one

Medicinal Chemistry Drug Design Physicochemical Properties

6-Benzyl-3-morpholino-1,2,4-triazin-5(4H)-one (CAS 898640-27-2, MW 272.30) is the definitive 1,2,4-triazin-5-one scaffold with a critical 3-morpholino hinge-binding motif and a 6-benzyl group enabling precise lipophilicity tuning for PI3K/mTOR inhibitor lead optimization. Generic triazinones lacking this exact substitution pattern invalidate SAR studies. The morpholine ring remains intact during derivatization, allowing systematic library synthesis around the benzyl handle. Verify on-target activity via biochemical kinase assays before cellular probe use.

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 898640-27-2
Cat. No. B2475245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one
CAS898640-27-2
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C(=O)N2)CC3=CC=CC=C3
InChIInChI=1S/C14H16N4O2/c19-13-12(10-11-4-2-1-3-5-11)16-17-14(15-13)18-6-8-20-9-7-18/h1-5H,6-10H2,(H,15,17,19)
InChIKeyDHSGXMBYKVXVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzyl-3-morpholino-1,2,4-triazin-5(4H)-one (CAS 898640-27-2): Chemical Identity and Physicochemical Baseline


6-Benzyl-3-morpholino-1,2,4-triazin-5(4H)-one (CAS 898640-27-2) is a heterocyclic small molecule with a 1,2,4-triazin-5(4H)-one core bearing a morpholine ring at the 3-position and a benzyl group at the 6-position [1]. Its molecular formula is C14H16N4O2, with a molecular weight of 272.30 g/mol, and computed properties including XLogP3 of 0.6, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound belongs to the broader class of morpholino-triazines, which have been investigated as PI3K and mTOR kinase inhibitors in oncology research [2].

Why 6-Benzyl-3-morpholino-1,2,4-triazin-5(4H)-one Cannot Be Interchanged with Generic 1,2,4-Triazin-5-ones


Generic 1,2,4-triazin-5-ones lack the precise 6-benzyl and 3-morpholino substitution pattern that defines this compound's physicochemical and pharmacological profile. The morpholine moiety is critical for hinge-binding interactions in kinase active sites, while the benzyl group influences lipophilicity and target selectivity [1]. Even subtle alterations, such as adding a methoxy group to the benzyl ring (e.g., 6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one, MW 302.33), can alter molecular weight, hydrogen-bonding capacity, and cellular permeability, potentially changing potency and selectivity [2]. Therefore, substituting with a generic triazinone without this exact substitution pattern may yield unpredictable activity and invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation of 6-Benzyl-3-morpholino-1,2,4-triazin-5(4H)-one from Closest Analogs


Molecular Weight and Lipophilicity Comparison: Impact on Drug-Likeness

Compared to the 4-methoxybenzyl analog, 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one exhibits a lower molecular weight (272.30 vs. 302.33 g/mol) and a lower computed XLogP3 (0.6 vs. 1.2), indicating superior compliance with Lipinski's Rule of Five and potentially better oral absorption [1] [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen Bond Donor/Acceptor Profile and Impact on Target Engagement

6-Benzyl-3-morpholino-1,2,4-triazin-5(4H)-one possesses one hydrogen bond donor and four hydrogen bond acceptors [1]. In contrast, the 6-benzyl analog lacking the morpholine group (6-benzyl-1,2,4-triazin-5(4H)-one) would have a different H-bond profile, reducing the capacity for key hinge-region interactions required for PI3K/mTOR inhibition [2].

Structure-Based Drug Design Kinase Inhibition Binding Interactions

Scaffold-Based Inference of PI3K/mTOR Inhibitory Potential

Morpholino-triazines have been optimized as low-nanomolar PI3Kα and mTOR inhibitors [1]. While direct IC50 data for 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one are not publicly available, its scaffold matches the core structure of compounds that achieved mTOR IC50 values below 10 nM in enzyme assays [1].

Oncology Kinase Inhibition Signal Transduction

Distinction from Herbicidal Triazin-5-one Derivatives

Unlike 4-amino-3-thio-1,2,4-triazin-5(4H)-ones, which exhibit herbicidal activity via photosystem II inhibition [1], 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one lacks the 4-amino and 3-thio groups required for this mechanism. This structural divergence ensures that the compound is unsuitable for agrochemical applications but may avoid off-target toxicity in mammalian kinase screens.

Agrochemicals Herbicide Discovery Structure-Activity Relationship

Optimal Use Cases for 6-Benzyl-3-morpholino-1,2,4-triazin-5(4H)-one Based on Differentiated Profile


Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound serves as a privileged scaffold for exploring PI3K/mTOR inhibition. Medicinal chemists can leverage the morpholino-triazine core to synthesize analogs and assess the impact of benzyl substitution on potency and selectivity. Its physicochemical profile (MW 272.30, XLogP3 0.6) positions it as an ideal starting point for lead optimization [1].

Chemical Probe Development for PI3K/Akt/mTOR Pathway Investigation

As a structurally defined member of the morpholino-triazine class, this compound can be employed in cellular assays to probe the PI3K/Akt/mTOR signaling axis. Researchers should validate its on-target activity via biochemical kinase assays before use as a probe [2].

Synthetic Intermediates for Diversification in Drug Discovery

The 6-benzyl group offers a handle for further derivatization (e.g., halogenation, cross-coupling) to generate focused libraries. The morpholine ring remains intact during many synthetic transformations, enabling systematic exploration of SAR [1].

Avoidance of Herbicidal Cross-Reactivity in Mammalian Assays

Given its lack of 4-amino and 3-thio substituents, the compound is distinct from herbicidal triazinones. This makes it suitable for mammalian cell-based assays where plant-like off-target effects would confound results [3].

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